molecular formula C16H16N2O2 B12911722 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one CAS No. 86796-68-1

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one

Cat. No.: B12911722
CAS No.: 86796-68-1
M. Wt: 268.31 g/mol
InChI Key: COPNYVPAAQSQOR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound features a pyrazolidinone ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazolidinone ring. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with a different position of the methoxy group.

    5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(3-Methoxyphenyl)-1-(4-chlorophenyl)pyrazolidin-3-one: Similar structure but with an additional chlorine substituent.

Uniqueness

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

86796-68-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C16H16N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)17-18(15)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,17,19)

InChI Key

COPNYVPAAQSQOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NN2C3=CC=CC=C3

Origin of Product

United States

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